Antiproliferative agent-14

Tubulin Polymerization Microtubule Dynamics Colchicine Binding Site

Standard tubulin inhibitors often lack published benchmarking data for colchicine-site binding, forcing researchers to validate reference compounds internally. Antiproliferative agent-14 (compound 3b) solves this with published head-to-head SAR data. - Target: Colchicine binding site, 72.2% displacement; HepG-2 IC50 = 261 nM - Mechanism: G2/M arrest (46.2% at 250 nM) & apoptosis induction - Application: Positive control for HCC models, colchicine-site competition assays - Supply: High DMSO solubility, DMSO stock-ready

Molecular Formula C21H18FN3O2
Molecular Weight 363.4 g/mol
Cat. No. B12408197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiproliferative agent-14
Molecular FormulaC21H18FN3O2
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=C(N=C3N2C=C(C=C3)F)C4=CC=CC=C4O
InChIInChI=1S/C21H18FN3O2/c1-27-16-9-6-14(7-10-16)12-23-21-20(17-4-2-3-5-18(17)26)24-19-11-8-15(22)13-25(19)21/h2-11,13,23,26H,12H2,1H3
InChIKeyQBNMSKFVSPKNSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiproliferative agent-14 (Compound 3b): A Tubulin Polymerization Inhibitor Targeting the Colchicine Binding Site for Cancer Research Procurement


Antiproliferative agent-14, also known as compound 3b (CAS: 1885900-35-5), is a synthetic small molecule belonging to the acridine and quinoline derivative class of tubulin polymerization inhibitors [1]. It targets the colchicine binding site on tubulin, disrupting microtubule dynamics and arresting cells in the G2/M phase of the cell cycle [2]. The compound has a molecular formula of C₂₁H₁₈FN₃O₂ and a molecular weight of 363.38 g/mol .

Assay Context Colchicine-site tubulin polymerization inhibition
Cellular Readout G2/M cell cycle arrest and mitotic blockade
Model System Hepatocellular carcinoma cell model studies
SAR Context Acridine/quinoline series benchmark for SAR

Why Tubulin Polymerization Inhibitors Are Not Interchangeable: The Case for Compound-Specific Procurement of Antiproliferative agent-14


Tubulin polymerization inhibitors constitute a large and diverse class of antimitotic agents, with significant variation in binding site (colchicine, vinca, taxane), tubulin isotype selectivity, and off-target profiles [1]. While many compounds in this class display antiproliferative activity, their differential cellular effects—such as potency against specific cancer cell lines, migration inhibition, and induction of apoptosis—are highly dependent on their chemical scaffold and substitution pattern [2]. Antiproliferative agent-14 distinguishes itself through a unique acridine/quinoline hybrid core that fits the colchicine binding site in a manner overlapping with CA-4 [1]. Therefore, substituting Antiproliferative agent-14 with a generic tubulin inhibitor is not scientifically justified without quantitative evidence of functional equivalence in the intended experimental system [3].

Binding reversibility and site kinetics vary across colchicine-site ligands; class-level interchange may alter target-engagement interpretation.
Cellular potency is scaffold-dependent — even close analogs show 2- to 12-fold IC₅₀ differences, limiting direct substitution.
Anti-migratory and anti-colony effects are not solely predicted by tubulin polymerization IC₅₀; functional endpoints require compound-specific validation.

Quantitative Differentiation of Antiproliferative agent-14 vs. Key Tubulin Inhibitor Comparators


Tubulin Polymerization Inhibition: Antiproliferative agent-14 Shows Comparable Potency to Clinically Relevant Colchicine Site Binders

Antiproliferative agent-14 inhibits tubulin polymerization in a cell-free biochemical assay with an IC₅₀ of 3.41 μM . This potency is comparable to the reference colchicine site binder CA-4 (combretastatin A-4), which exhibits IC₅₀ values ranging from 1.32 μM to 4.93 μM across multiple independent studies under similar assay conditions [1]. Colchicine itself displays a tubulin polymerization IC₅₀ of approximately 10.6 nM, but its binding is poorly reversible, whereas Antiproliferative agent-14 shares the reversible binding profile of CA-4 [2].

Tubulin Polymerization IC₅₀
Cross-study
3.41 μM vs CA-4 1.32–4.93 μM; colchicine ~10.6 nM (poorly reversible)
Supports colchicine-site target engagement at low micromolar concentrations.
Biochemical turbidimetric assay; reversibility profile aligns with CA-4.
Tubulin Polymerization Microtubule Dynamics Colchicine Binding Site

Antiproliferative Activity in Hepatocellular Carcinoma Cells: Superior to Close Structural Analogs

In the HepG-2 hepatocellular carcinoma cell line, Antiproliferative agent-14 exhibits an antiproliferative IC₅₀ of 261 nM [1]. This potency is approximately 2.5-fold superior to the close structural analog compound 3a (IC₅₀ = 654 nM) and over 10-fold superior to compound 3f (IC₅₀ = 3,125 nM) within the same acridine/quinoline series [1]. By comparison, the positive control colchicine shows an IC₅₀ of approximately 10.6 nM against HepG-2 cells [2].

HepG-2 Antiproliferative IC₅₀
Head-to-head
261 nM (vs 3a 654 nM, 3f 3,125 nM)
Supports cell-model endpoint ranking within analog series.
MTT assay, 48 h; 2.5-fold more potent than 3a.
Hepatocellular Carcinoma HepG-2 Cells Antiproliferative Activity

Colchicine Binding Site Competition: Quantifying Target Engagement Specificity

Antiproliferative agent-14 inhibits colchicine binding to tubulin by 72.2% in a competitive radioligand displacement assay [1]. This degree of displacement is consistent with compounds that fully occupy the colchicine binding pocket. By contrast, compound 3a achieved only 54.3% inhibition in the same assay, while compound 3f showed negligible displacement [1]. The molecular docking studies confirm that Antiproliferative agent-14 overlaps well with the binding pose of CA-4 in the colchicine site [1].

[³H]Colchicine Competition
Head-to-head
72.2% inhibition at 5 μM (vs 3a 54.3%, 3f negligible)
Supports colchicine-site occupancy ranking within series.
Radioligand binding assay; CA-4-like docking pose.
Colchicine Binding Competitive Displacement Target Engagement

Cell Cycle Arrest: Confirmed G2/M Phase Blockade with Functional Consequences

Antiproliferative agent-14 induces cell cycle arrest at the G2/M phase in HepG-2 cells, as demonstrated by flow cytometry [1]. At 250 nM, the compound increases the G2/M population from 18.5% (vehicle control) to 46.2%, representing a 2.5-fold enrichment [1]. This G2/M arrest is a hallmark of microtubule-targeting agents and is comparable to the effect observed with CA-4 [2]. Importantly, compounds 3a and 3f in the same series produce only modest G2/M accumulation (28.3% and 21.1%, respectively) at the same concentration [1].

G2/M Cell Cycle Arrest
Head-to-head
46.2% at 250 nM (vs 28.3% for 3a, 21.1% for 3f)
Supports mitotic arrest endpoint ranking within analog series.
Flow cytometry, PI staining, 24 h.
Cell Cycle Arrest G2/M Phase Mitotic Inhibition

Inhibition of Cancer Cell Migration and Colony Formation: Functional Differentiation Beyond Antiproliferation

Antiproliferative agent-14 suppresses HepG-2 colony formation at sub-cytotoxic concentrations, reducing colony counts by approximately 80% at 100 nM [1]. Additionally, it inhibits cancer cell migration in a dose-dependent manner in wound-healing assays, with a 65% reduction in wound closure at 200 nM [1]. By comparison, compound 3a achieves only a 40% reduction in colony formation and 30% reduction in migration at the same concentrations [1].

Migration & Colony Formation
Head-to-head
Colony 80% reduction (100 nM), Migration 65% reduction (200 nM) vs 3a: 40%, 30%
Supports anti-migratory/clonogenic endpoint ranking within series.
10-day colony assay; wound-healing assay, 24 h.
Cell Migration Colony Formation Metastasis Inhibition

Physicochemical and Formulation Properties: Solubility and Stability for Reproducible In Vitro Studies

Antiproliferative agent-14 demonstrates high solubility in DMSO (≥100 mg/mL, corresponding to ≥275 mM), enabling the preparation of concentrated stock solutions . This solubility exceeds that of many colchicine site inhibitors, such as certain combretastatin A-4 analogs that precipitate at concentrations above 50 mg/mL . The compound is stable as a powder at -20°C for 3 years and at 4°C for 2 years; in DMSO solution, it remains stable at -80°C for 6 months and at -20°C for 1 month when protected from light [1].

Solubility & Stability
Vendor specification
DMSO ≥100 mg/mL (≥275 mM); powder stable -20°C/3 yr, solution -80°C/6 mo
Supports high-concentration stock preparation and reproducible dosing.
Accelerated degradation data; protect from light.
Solubility DMSO Formulation Stability

Optimal Research and Procurement Applications for Antiproliferative agent-14


Hepatocellular Carcinoma (HCC) Mechanistic Studies Requiring Selective Tubulin Inhibition

Given its potent antiproliferative activity against HepG-2 cells (IC₅₀ = 261 nM) and robust induction of G2/M arrest [1], Antiproliferative agent-14 is ideally suited for investigating tubulin-dependent mitotic mechanisms in hepatocellular carcinoma models. The compound's ability to suppress colony formation and inhibit migration at sub-cytotoxic concentrations further supports its use in studies of HCC metastasis and clonogenicity [1].

Colchicine Binding Site Pharmacology and Competitive Displacement Assays

Antiproliferative agent-14 inhibits colchicine binding by 72.2% and shares the CA-4 binding pose [1], making it a valuable reference compound for characterizing novel colchicine site ligands in competitive radioligand binding and molecular docking studies. Its high DMSO solubility facilitates the preparation of concentrated stock solutions for high-throughput screening campaigns .

Structure-Activity Relationship (SAR) Studies on Acridine/Quinoline Tubulin Inhibitors

The direct head-to-head comparisons with compounds 3a and 3f within the same publication provide a clear SAR framework [1]. Antiproliferative agent-14 (compound 3b) serves as the benchmark active derivative, with its 6-fluoro-imidazo[1,2-a]pyridine core conferring superior potency, colchicine displacement, and functional effects. Researchers optimizing acridine/quinoline-based tubulin inhibitors can use Antiproliferative agent-14 as a positive control and structural reference.

Cell Cycle Analysis and Apoptosis Studies in Tubulin-Targeted Cancer Research

Antiproliferative agent-14 reliably arrests HepG-2 cells in the G2/M phase (46.2% at 250 nM) and induces apoptosis [1]. This reproducible cell cycle blockade, combined with its defined stability profile , makes the compound a robust tool for flow cytometry-based investigations of mitotic arrest, spindle assembly checkpoint activation, and apoptotic signaling downstream of microtubule disruption.

Application
Selection Property
Validation Focus
HCC cell model mechanistic studies
Tubulin polymerization and G2/M arrest profile
Cell viability and mitotic arrest endpoints
Colchicine site pharmacology
[³H]colchicine displacement and docking pose
Competitive binding assay reproducibility
Acridine/quinoline SAR studies
Benchmark activity within 3a/3b/3f series
Relative potency ranking and target engagement
Cell cycle/apoptosis research
G2/M arrest magnitude and apoptotic induction
Flow cytometry and apoptosis marker validation
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